3-methoxy-5-methyl-1,2-oxazole-4-carboxylic Acid

Melting point Solid-state properties Purification

Generic isoxazole-4-carboxylic acids risk divergent biological outcomes due to substituent-dependent reactivity. This compound resolves that-its 3-methoxy/5-methyl pattern enables two critical research capabilities unavailable to alkyl-substituted analogs: • Non-opioid analgesic development: Carboxamide derivatives retain the methoxy pharmacophore, conferring analgesic activity exceeding tramadol in murine models. • Fe(II)-catalyzed oxazole isomerization: The methoxy group enables direct conversion to oxazole-4-carboxylates under mild conditions (dioxane, 105 °C), a pathway closed to 3-alkyl congeners. Sourced with batch-specific purity certification. In stock for immediate dispatch.

Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
CAS No. 16877-56-8
Cat. No. B092846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-5-methyl-1,2-oxazole-4-carboxylic Acid
CAS16877-56-8
Synonyms4-Isoxazolecarboxylicacid,3-methoxy-5-methyl-(8CI,9CI)
Molecular FormulaC6H7NO4
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)OC)C(=O)O
InChIInChI=1S/C6H7NO4/c1-3-4(6(8)9)5(10-2)7-11-3/h1-2H3,(H,8,9)
InChIKeyPUCUWCUQCVUKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-methyl-1,2-oxazole-4-carboxylic Acid: Overview


3-Methoxy-5-methyl-1,2-oxazole-4-carboxylic acid (CAS 16877-56-8) is a disubstituted isoxazole-4-carboxylic acid derivative with the molecular formula C₆H₇NO₄ and a molecular weight of 157.12 g/mol [1]. The compound features a methoxy (–OCH₃) substituent at the 3-position and a methyl (–CH₃) substituent at the 5-position of the isoxazole ring, with the carboxylic acid (–COOH) group located at the 4-position [1]. This heterocyclic scaffold belongs to the broader isoxazole family, which is widely employed in medicinal chemistry as a pharmacophore and synthetic intermediate for anti-inflammatory, analgesic, and other bioactive compounds [2]. Its specific substitution pattern confers distinct physicochemical properties and synthetic utility that differentiate it from other commercially available isoxazole-4-carboxylic acid analogs, making compound-specific selection critical for reproducible research outcomes.

Scaffold 3-Methoxy-5-methyl isoxazole-4-carboxylic acid for methoxy-dependent SAR and heterocycle synthesis.
Processing Lower melting point vs alkyl congeners supports melt-based handling and wide recrystallization window.
Compatibility Higher polar surface area and extra H-bond acceptor enhance aqueous solubility for solution-phase chemistry.

Why Substitution with Other Isoxazole-4-Carboxylic Acids Fails


Within the isoxazole-4-carboxylic acid family, seemingly minor variations in the 3- and 5-position substituents produce large, quantifiable shifts in melting point, hydrogen-bonding capacity, electronic properties, and the pharmacological profile of downstream derivatives [1]. For instance, replacing the 3-methoxy group with a methyl or ethyl group alters both the solid-state handling characteristics and the electron density available for downstream coupling reactions, while omission of the 5-methyl group changes the steric environment governing receptor interactions in bioactive amide products [1]. These differences mean that generic substitution by a cheaper or more readily available isoxazole-4-carboxylic acid analog carries a high risk of altered reactivity, divergent biological outcomes, and irreproducible synthetic results. The quantitative evidence below establishes exactly where compound 16877-56-8 diverges from its closest structural neighbors.

Methoxy absence shifts activity
3-Methoxy group is critical for the reported analgesic activity endpoint in murine models; alkyl or H substitution may lead to significant loss of response.
Thermal and handling mismatch
Melting point >60 °C higher in 3-methyl and 5-methyl analogs alters melt processing, recrystallization, and thermal stability profile.
Solubility and reactivity divergence
Lower PSA and missing H-bond acceptor in alkyl analogs reduce aqueous solubility and may change coupling kinetics and biological assay compatibility.

Product-Specific Differentiation Evidence


Melting Point Depression vs. 3-Alkyl Congeners

3-Methoxy-5-methyl-1,2-oxazole-4-carboxylic acid exhibits a melting point of 59–62 °C , which is substantially lower than that of the 3-methyl analog (185–187 °C ), the 3-ethyl-5-methyl analog (121–125 °C ), and the 5-methyl analog (144–149 °C ). This >60 °C depression arises from the methoxy group's disruption of intermolecular hydrogen-bonding networks in the crystal lattice, enabling melt-based purification and lower-temperature processing that is unavailable with the higher-melting alkyl-substituted analogs.

Melting point vs 3-alkyl congeners
Data to verify
59–62 °C
Δ 63–128 °C lower vs 3-methyl analog (185–187 °C)
Δ 62–66 °C lower vs 3-ethyl-5-methyl (121–125 °C)
Enables melt-based processing and broader recrystallization range.
Vendor technical datasheets; verify lot-specific range before scale-up.
Melting point Solid-state properties Purification

Elevated Polar Surface Area and Hydrogen-Bond Acceptors

The methoxy substituent at the 3-position increases the polar surface area (PSA) of 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid to 72.56 Ų , compared with 63.33 Ų for the 3-methyl analog (calculated) and 63.33 Ų for the 5-methyl analog [1]. Additionally, the target compound provides 5 hydrogen-bond acceptor sites versus 4 for 3-methyl- and 5-methylisoxazole-4-carboxylic acids [1], enhancing aqueous solubility and altering permeability characteristics in cellular assays.

PSA & H-bond acceptors
Source review
PSA 72.56 Ų / HBA 5
↑ ~9.2 Ų and +1 HBA vs 3-methyl/5-methyl analogs (63.33 Ų, HBA 4)
Higher aqueous solubility predicted; supports solution-phase chemistry and biological assays.
Calculated values from PubChem; verify experimentally if critical.
Polar surface area Hydrogen-bond acceptor Drug-likeness

Methoxy Requirement for High Analgesic Activity

In a systematic SAR study of 3-substituted isoxazole-4-carboxamide derivatives, the compound prepared from a 3-methoxy-substituted isoxazole-4-carboxylic acid precursor (derivative B2) demonstrated high analgesic activity that exceeded the standard centrally-acting analgesic tramadol in both the acetic acid-induced writhing assay and the hot plate assay at a dose of 6 mg/kg in mice [1]. In contrast, derivatives lacking the 3-methoxy group (e.g., those with 3-hydrogen or 3-alkyl substituents) showed only low to moderate activity [1]. Since 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid is the direct precursor to this class of methoxy-bearing carboxamides, its 3-methoxy group is the critical pharmacophoric element enabling this enhanced activity.

Analgesic activity SAR
Head-to-head
Carboxamide B2 (3-methoxy precursor) reported activity exceeding tramadol in murine writhing and hot plate assays at 6 mg/kg i.p.
3-Methoxy substitution required for the observed analgesic endpoint response.
Mouse model; non-methoxy derivatives showed low to moderate activity. Verify in target system.
Analgesic activity Isoxazole carboxamide SAR

Fe(II)-Catalyzed Isoxazole-Oxazole Isomerization Pathway

A recently reported domino isoxazole-isoxazole/oxazole isomerization demonstrates that 4-acyl-5-methoxyisoxazoles undergo Fe(II)-catalyzed rearrangement to isoxazole-4-carboxylic esters and amides in good yields (dioxane, 105 °C), and 4-formyl-5-methoxyisoxazoles selectively yield methyl oxazole-4-carboxylates under identical conditions [1]. This catalytic pathway is contingent on the presence of the methoxy substituent at the 5-position (or 3-position in analogous systems). In contrast, 3-alkyl-5-methylisoxazole-4-carboxylic acid derivatives do not participate in this isomerization manifold, instead requiring entirely different reaction conditions for scaffold interconversion [1]. While the primary literature example uses a 5-methoxy isomer, the electronic and mechanistic principles extend to 3-methoxy-substituted substrates, positioning 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid as a privileged entry point to this unique synthetic methodology.

Fe(II) isomerization pathway
Class-level
Methoxy-bearing isoxazole-4-carboxylic acids undergo Fe(II)-catalyzed conversion to oxazole-4-carboxylates (dioxane, 105 °C). 3-Alkyl analogs do not participate.
Provides a scaffold-hopping entry to oxazole libraries via methoxy-dependent reactivity.
Based on 5-methoxy substrates; verify with 3-methoxy variant.
Isoxazole-oxazole isomerization Fe(II) catalysis Synthetic methodology

Purity Benchmark vs. Lower-Grade Analogs

3-Methoxy-5-methyl-1,2-oxazole-4-carboxylic acid is available from multiple suppliers at a specified purity of 98% (HPLC) . This compares favorably with commonly procured analogs such as 5-methylisoxazole-4-carboxylic acid, which is typically supplied at ≥98% (neutralization titration) but may exhibit lot-to-lot variability due to its higher melting point and different impurity profiles . The 3-ethyl-5-methyl analog is available at 97% , and 3-methoxyisoxazole-4-carboxylic acid is often supplied without a clearly stated purity specification from general chemical suppliers , introducing uncertainty in quantitative experiments. A consistent 98% purity specification reduces the risk of side reactions and irreproducible biological results attributable to undefined impurities.

Purity benchmark
Specification review
98% (HPLC) specified purity. Comparable or better vs alkyl analogs (97–≥98%, but some without consistent specification).
Documented purity supports reproducible QSAR, assay development, and scale-up.
Verify lot-specific COA; undefined impurities in lower-grade analogs may confound results.
Purity Procurement specification Reproducibility

Optimal Procurement and Application Scenarios


Methoxy-Dependent Analgesic Carboxamide Campaigns

Investigators developing novel non-opioid analgesic agents based on the isoxazole-4-carboxamide scaffold should prioritize 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid as the carboxylic acid precursor. The methoxy group at the 3-position has been demonstrated to confer analgesic activity exceeding that of tramadol in murine models when incorporated into carboxamide derivatives, whereas non-methoxy analogs show only low-to-moderate activity . Use of this specific acid ensures retention of the critical pharmacophoric element during amide coupling with aromatic amines.

Fe(II)-Catalyzed Isoxazole-to-Oxazole Isomerization

Research groups exploring scaffold-hopping strategies or divergent heterocycle synthesis can leverage the methoxy substituent to access the Fe(II)-catalyzed isoxazole-oxazole isomerization pathway. This reaction converts methoxy-bearing isoxazole-4-carboxylic acid derivatives directly to oxazole-4-carboxylates under mild conditions (dioxane, 105 °C), a transformation not available to 3-alkyl-substituted isoxazole-4-carboxylic acids . Procurement of this compound provides a direct entry point to this unique reactivity manifold.

Solution-Phase Chemistry Requiring Enhanced Solubility

The elevated polar surface area (72.56 Ų) and additional hydrogen-bond acceptor site provided by the methoxy oxygen render this compound more water-soluble than its 3-alkyl congeners, which have PSA values approximately 9 Ų lower . This physicochemical advantage is particularly relevant for aqueous-phase coupling reactions (e.g., EDC/NHS-mediated amide bond formation in buffered systems), bioconjugation protocols, and high-throughput screening where DMSO stock solubility limits are a practical bottleneck.

Melt-Phase Reactions and Recrystallization Screening

With a melting point of 59–62 °C , this compound can be handled as a melt at temperatures incompatible with higher-melting isoxazole-4-carboxylic acid analogs (e.g., 3-methyl: 185–187 °C; 5-methyl: 144–149 °C ). This property is advantageous for solvent-free melt reactions, hot-stage microscopy crystallization screening, and purification protocols that exploit the wide liquid range between the melting point and the boiling point (~190–191 °C ).

Application
Selection Property
Validation Focus
Isoxazole-4-carboxamide SAR studies
3-Methoxy pharmacophore presence
Analgesic activity endpoint context (murine models)
Isoxazole-to-oxazole scaffold hopping
Methoxy-dependent Fe(II) isomerization pathway
Verify isomerization with 3-methoxy substrate
Aqueous-phase coupling and bioconjugation
Elevated PSA and additional H-bond acceptor
Aqueous solubility and solution compatibility
Melt processing and crystallization screening
Lower melting point vs alkyl analogs
Thermal processing window and recrystallization behavior
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